molecular formula C11H9BrO3S B13009893 Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13009893
M. Wt: 301.16 g/mol
InChI Key: JYRMLURTHYWOJT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the bromination of ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted thiophene derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Industrial Chemistry: Employed as a corrosion inhibitor and in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate
  • Ethyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate
  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Uniqueness

Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C11H9BrO3S

Molecular Weight

301.16 g/mol

IUPAC Name

ethyl 5-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

JYRMLURTHYWOJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)O

Origin of Product

United States

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